molecular formula C18H23N3O4S2 B2365576 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 941916-61-6

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2365576
CAS No.: 941916-61-6
M. Wt: 409.52
InChI Key: DJXDXCVPEDQSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is a sulfonamide-based compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a thiophene ring, a benzamido group, and a sulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of N-butyl-N-methylsulfamoyl chloride with 4-aminobenzoic acid to form the benzamido intermediate. This intermediate is then reacted with N-methylthiophene-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamido or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the benzamido and thiophene moieties may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
  • 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Uniqueness

Compared to similar compounds, 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-N-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-4-5-11-21(3)27(24,25)14-8-6-13(7-9-14)16(22)20-18-15(10-12-26-18)17(23)19-2/h6-10,12H,4-5,11H2,1-3H3,(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXDXCVPEDQSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.